N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines biphenyl, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the biphenyl and piperidine intermediates, followed by their coupling with the pyridazinone moiety. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and piperidine-containing molecules, such as:
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide apart is its unique combination of structural features, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its biphenyl moiety, piperidine ring, and a pyridazine derivative. Its molecular formula is C23H24N4O2 with a molecular weight of approximately 388.471 g/mol. The presence of functional groups such as carboxamide enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.
Structural Features
Feature | Description |
---|---|
Biphenyl Moiety | Contributes to hydrophobic interactions and biological activity. |
Piperidine Ring | Enhances binding affinity to biological targets. |
Pyridazine Derivative | Imparts specific pharmacological properties. |
Carboxamide Group | Increases solubility and reactivity. |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown that this compound may act as a phosphodiesterase 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases and certain cancers.
The compound's mechanism of action primarily involves the inhibition of PDE4 enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can modulate various signaling pathways, resulting in anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis.
- Anticancer Potential : Another investigation revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma HCT-15. The structure-activity relationship (SAR) analysis indicated that modifications in the biphenyl group could enhance its anticancer efficacy .
- Neuroprotective Effects : Preliminary findings suggest that this compound may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Piperidine Ring : Starting materials undergo cyclization reactions.
- Introduction of the Pyridazine Moiety : This step often involves condensation reactions with appropriate precursors.
- Final Modifications : The carboxamide group is introduced through acylation reactions.
These methods ensure high-purity compounds suitable for biological testing.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
5-Amino-N-(4-biphenylyl)-pyridazinone | Contains biphenyl but lacks piperidine | PDE4 inhibitor |
2-Pyridinamine derivative | Features a pyridine ring with different substituents | Anticancer properties |
N-Methyl-N'-(phenyl)-pyrimidine carboxamide | Similar amide functionality but different rings | Antimicrobial activity |
The unique combination of a biphenyl moiety with a piperidine ring and a pyridazine derivative enhances selectivity towards PDE4 while minimizing off-target effects compared to other similar compounds.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-26-22(28)14-13-21(25-26)27-15-7-10-18(16-27)23(29)24-20-12-6-5-11-19(20)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNTKOKDNGBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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